2-[2-(4-Methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles. This compound is characterized by its unique structure, which includes a chromeno[2,3-c]pyrrole core with various substituents such as methoxyphenyl, methyl, and nitrophenyl groups. These structural features contribute to its diverse chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenylacetic acid with 4-nitrobenzaldehyde in the presence of a base to form an intermediate. This intermediate undergoes cyclization with 7-methyl-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl₂) in hydrochloric acid.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2-[2-(4-hydroxyphenyl)ethyl]-7-m
Properties
Molecular Formula |
C27H22N2O6 |
---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-7-methyl-1-(4-nitrophenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C27H22N2O6/c1-16-3-12-22-21(15-16)25(30)23-24(18-6-8-19(9-7-18)29(32)33)28(27(31)26(23)35-22)14-13-17-4-10-20(34-2)11-5-17/h3-12,15,24H,13-14H2,1-2H3 |
InChI Key |
ZVCZCKLSNDIVET-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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